Cas no 22929-53-9 (1-Oxaspiro[4.5]decan-4-one)

1-Oxaspiro[4.5]decan-4-one is a spirocyclic ketone compound characterized by its unique oxaspiro structure, which combines a tetrahydrofuran ring with a cyclohexanone moiety. This structural feature imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of complex organic molecules, including pharmaceuticals and fine chemicals. Its rigid spirocyclic framework enhances stereochemical control in reactions, making it valuable for constructing constrained architectures. The compound's stability and functional group compatibility further contribute to its utility in multistep syntheses. Researchers may find it advantageous for developing novel heterocyclic systems or as a scaffold in medicinal chemistry studies.
1-Oxaspiro[4.5]decan-4-one structure
1-Oxaspiro[4.5]decan-4-one structure
商品名:1-Oxaspiro[4.5]decan-4-one
CAS番号:22929-53-9
MF:C9H14O2
メガワット:154.206
CID:2836819
PubChem ID:13315270

1-Oxaspiro[4.5]decan-4-one 化学的及び物理的性質

名前と識別子

    • 22929-53-9
    • EN300-704041
    • 1-Oxaspiro[4.5]decan-4-one
    • DTXSID40536510
    • XAA92953
    • インチ: InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2
    • InChIKey: LNQQXBSYISQVNK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 154.099379685Da
  • どういたいしつりょう: 154.099379685Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 26.3Ų

1-Oxaspiro[4.5]decan-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR002M82-250mg
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
250mg
$805.00 2025-01-21
A2B Chem LLC
AB21014-1g
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
1g
$1238.00 2024-04-20
A2B Chem LLC
AB21014-100mg
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
100mg
$452.00 2024-04-20
A2B Chem LLC
AB21014-50mg
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
50mg
$315.00 2024-04-20
Aaron
AR002M82-1g
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
1g
$1596.00 2025-01-21
Aaron
AR002M82-500mg
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
500mg
$1251.00 2025-01-21
1PlusChem
1P002LZQ-1g
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
1g
$1468.00 2025-02-19
Aaron
AR002M82-2.5g
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
2.5g
$3105.00 2025-01-21
1PlusChem
1P002LZQ-2.5g
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
2.5g
$2825.00 2025-02-19
1PlusChem
1P002LZQ-10g
1-Oxaspiro[4.5]decan-4-one
22929-53-9 95%
10g
$6136.00 2024-05-24

1-Oxaspiro[4.5]decan-4-one 関連文献

  • 1. Lewis acid mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H?)-ones.
    Daniel G. McCarthy,Cornelius C. Collins,Joan P. O’Driscoll,Simon E. Lawrence J. Chem. Soc. Perkin Trans. 1 1999 3667

1-Oxaspiro[4.5]decan-4-oneに関する追加情報

Comprehensive Analysis of 1-Oxaspiro[4.5]decan-4-one (CAS No. 22929-53-9): Properties, Applications, and Industry Insights

1-Oxaspiro[4.5]decan-4-one (CAS No. 22929-53-9) is a specialized organic compound featuring a unique spirocyclic structure, which combines a tetrahydrofuran ring and a cyclohexanone moiety. This molecular architecture grants it distinct chemical properties, making it valuable in synthetic chemistry, fragrance formulation, and pharmaceutical research. The compound's spirocyclic framework is increasingly studied for its potential in designing novel bioactive molecules, aligning with current trends in green chemistry and sustainable synthesis.

In recent years, the demand for spirocyclic compounds like 1-Oxaspiro[4.5]decan-4-one has surged due to their versatility in drug discovery. Researchers highlight its role as a building block for heterocyclic derivatives, particularly in developing central nervous system (CNS) therapeutics. Its rigid backbone enhances binding affinity to biological targets, a feature exploited in neuropharmacology. Additionally, the compound's low toxicity profile and high stability under physiological conditions have spurred interest in prodrug design.

The fragrance industry extensively utilizes 1-Oxaspiro[4.5]decan-4-one for its woody-amber olfactory notes. Its volatility profile and long-lasting scent retention make it a premium ingredient in luxury perfumery. With consumers prioritizing natural-inspired synthetics, this compound bridges the gap between cost-effectiveness and eco-conscious formulations. Notably, its structural similarity to ambroxide derivatives has positioned it as a sustainable alternative to traditional animal-derived musks.

From a synthetic perspective, 22929-53-9 serves as a key intermediate in multistep organic synthesis. Modern catalytic methods, such as palladium-catalyzed cross-coupling, have been optimized to incorporate its spiro core into complex architectures. Recent patents highlight its use in asymmetric catalysis, where its chiral centers enable enantioselective transformations—a critical advancement for API manufacturing. The compound's compatibility with flow chemistry systems further enhances its industrial scalability.

Environmental considerations are paramount in contemporary chemical applications. 1-Oxaspiro[4.5]decan-4-one demonstrates favorable biodegradability metrics in OECD 301 tests, addressing concerns about persistent organic pollutants (POPs). Its synthesis via atom-economical routes, such as intramolecular cyclization, minimizes waste generation—a principle central to the circular economy model. These attributes resonate with regulatory trends like REACH compliance and green chemistry initiatives.

Emerging applications include its use in advanced material science, where its rigid bicyclic system imparts thermal stability to polymeric matrices. Studies report its incorporation into high-performance adhesives and epoxy resins, capitalizing on its cross-linking potential. Furthermore, the compound's UV absorption characteristics have sparked investigations into photoresist technologies for semiconductor fabrication.

Quality control protocols for CAS 22929-53-9 emphasize HPLC purity assays and residual solvent analysis per ICH guidelines. Leading suppliers provide GC-MS certification to ensure batch-to-batch consistency, particularly for GMP-grade material. Storage recommendations typically specify argon-purged containers at 4°C to prevent ketone oxidation, extending shelf life for critical research applications.

Market analytics indicate steady growth for spirocyclic ketones, driven by R&D investments in targeted drug delivery and functional fragrances. Strategic partnerships between fine chemical manufacturers and biotech firms are accelerating the development of derivative libraries based on this scaffold. As computational chemistry tools improve prediction of structure-activity relationships (SAR), the relevance of 1-Oxaspiro[4.5]decan-4-one in rational molecular design will likely expand further.

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